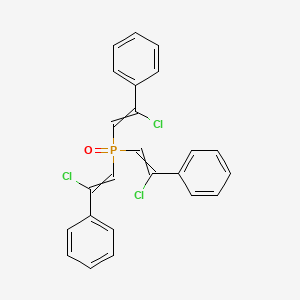
Phosphine oxide, tris(2-chloro-2-phenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- is a chemical compound with the molecular formula C24H18Cl3OP and a molecular weight of 459.739 g/mol . This compound is part of the broader class of phosphine oxides, which are known for their versatility in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of phosphine oxide, tris(2-chloro-2-phenylethenyl)- typically involves the reaction of tris(2-chloro-2-phenylethenyl)phosphine with an oxidizing agent. One common method is the oxidation of the corresponding phosphine using hydrogen peroxide or other suitable oxidizing agents under controlled conditions . Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The compound can participate in substitution reactions where the chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphine oxide, tris(2-chloro-2-phenylethenyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Comparaison Avec Des Composés Similaires
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- can be compared with other similar compounds such as:
Tris(2-carbamoylmethoxyphenyl)phosphine oxide: Known for its use as a ligand in coordination chemistry and its ability to form strong complexes with metal ions.
Tris(2-hydroxyphenyl)phosphine oxide: Used in similar applications but with different reactivity and complexation properties.
Tris(2-pyridylmethoxy)phenylphosphine oxide: Notable for its coordination properties and use in synthesizing complexes with lanthanum and uranyl cations.
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- is unique due to its specific substituents, which influence its reactivity and the types of complexes it can form.
Propriétés
Numéro CAS |
20435-08-9 |
|---|---|
Formule moléculaire |
C24H18Cl3OP |
Poids moléculaire |
459.7 g/mol |
Nom IUPAC |
[2-bis(2-chloro-2-phenylethenyl)phosphoryl-1-chloroethenyl]benzene |
InChI |
InChI=1S/C24H18Cl3OP/c25-22(19-10-4-1-5-11-19)16-29(28,17-23(26)20-12-6-2-7-13-20)18-24(27)21-14-8-3-9-15-21/h1-18H |
Clé InChI |
ZGFJDJRXIZBZJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CP(=O)(C=C(C2=CC=CC=C2)Cl)C=C(C3=CC=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


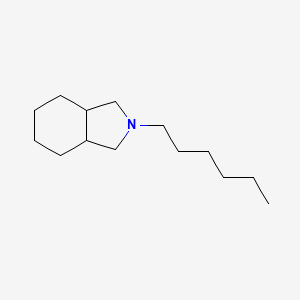
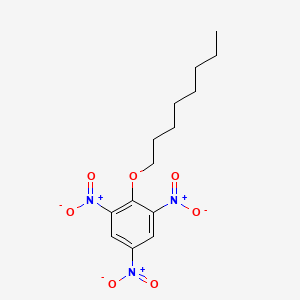
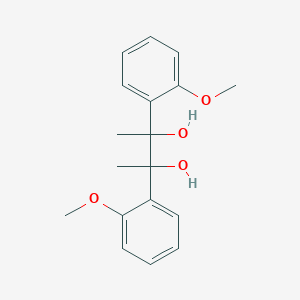
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)
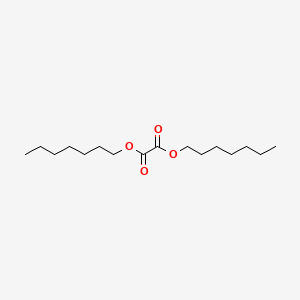
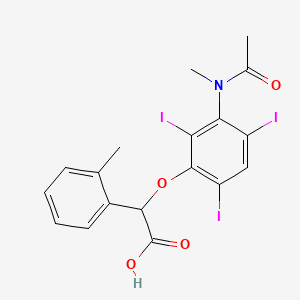
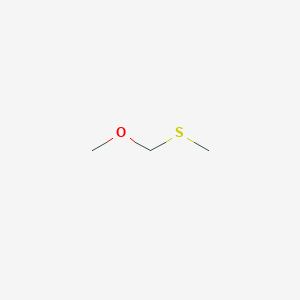
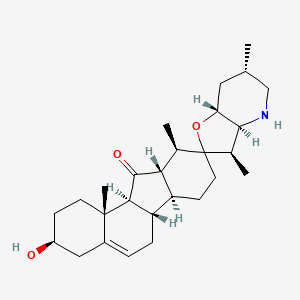


![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
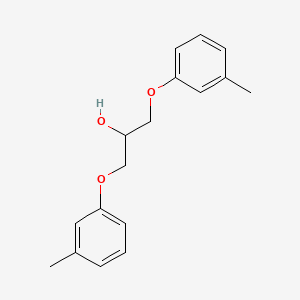

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
